Testosterone-d3
Overview
Description
Testosterone-d3 is a deuterated form of testosterone, a naturally occurring steroid hormone. The deuterium atoms replace three hydrogen atoms in the testosterone molecule, making it useful as an internal standard in mass spectrometry for the quantification of testosterone levels in biological samples .
Mechanism of Action
Target of Action
Testosterone-d3, also known as Testosterone-16,16,17-D3, primarily targets the androgen receptors . These receptors are nuclear receptors that bind androgenic hormones like testosterone and dihydrotestosterone . The role of these receptors is to induce gene expression that leads to the growth and development of masculine sex organs and secondary sexual characteristics .
Mode of Action
This compound interacts with its targets, the androgen receptors, by antagonizing them . Once bound, the receptor/ligand complex localizes to the nucleus and acts as a DNA binding transcription factor, regulating gene expression . This interaction results in changes that cause the growth and development of masculine sex organs and secondary sexual characteristics .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the conversion of cholesterol into androgens . More than 95% of testosterone is secreted by the testis, which produces approximately 6–7 mg per day . The metabolic steps required for the conversion of cholesterol into androgens take place in approximately 500 million Leydig cells that constitute only a few percent of the total testicular volume .
Pharmacokinetics
The pharmacokinetics of testosterone, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . The oral route is subject to a high first-pass effect, which results in high levels of testosterone in the liver and consequent hepatic androgenic effects, as well as low potency due to first-pass metabolism in the intestines and liver into metabolites like dihydrotestosterone and androgen conjugates .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It induces gene expression that leads to the growth and development of masculine sex organs and secondary sexual characteristics . It also has a complex interplay with Vitamin D and androgen metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the skin, where the cholesterol precursor, 7-dehydrocholesterol, is converted to vitamin D3 (also called cholecalciferol) by ultraviolet radiation, plays a crucial role . Circulating vitamin D3, both from endogenous biosynthesis and from dietary intake, undergoes two sequential hydroxylation steps to acquire biological activity . This process suggests that environmental factors such as sunlight exposure and diet can influence the levels of Vitamin D3 and, consequently, the levels of testosterone .
Biochemical Analysis
Biochemical Properties
Testosterone-d3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an endogenous metabolite of androstenedione . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with sperm motility, suggesting a role in reproductive health .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with the Vitamin D receptor (VDR), influencing lipid metabolism and promoting testosterone synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that it can have threshold effects and may also exhibit toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, it has been found to regulate lipid metabolism in mouse Leydig cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of testosterone-d3 involves the incorporation of deuterium atoms into the testosterone molecule. One common method is the catalytic hydrogenation of testosterone in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated systems. For example, an automated online sample preparation method coupled with liquid chromatography-mass spectrometry (LC-MS/MS) has been developed. This method involves the use of deuterium-labeled internal standards and allows for high-throughput and precise quantification of testosterone levels in plasma .
Chemical Reactions Analysis
Types of Reactions
Testosterone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to androstenedione-d3 using oxidizing agents like chromium trioxide.
Reduction: Reduction to dihydrothis compound using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Androstenedione-d3.
Reduction: Dihydrothis compound.
Substitution: Halogenated testosterone derivatives.
Scientific Research Applications
Testosterone-d3 is widely used in scientific research due to its stability and isotopic labeling. Some key applications include:
Comparison with Similar Compounds
Similar Compounds
Testosterone: The non-deuterated form of testosterone.
Dihydrotestosterone: A more potent androgen derived from testosterone.
Androstenedione: A precursor to both testosterone and estrogen.
Uniqueness
Testosterone-d3 is unique due to its isotopic labeling, which allows for precise quantification in mass spectrometry without altering its biological activity. This makes it an invaluable tool in both clinical and research settings .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-HZRGXLBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662202 | |
Record name | (17beta)-17-Hydroxy(16,16,17-2H3)androst-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77546-39-5 | |
Record name | (17beta)-17-Hydroxy(16,16,17-2H3)androst-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17β)-17-Î?ydroxyandrost-4-en-3-one-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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